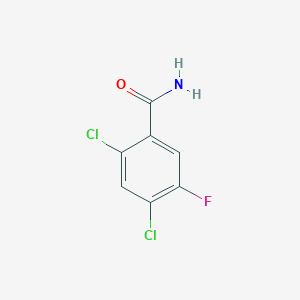

2,4-Dichloro-5-fluorobenzamide

説明

Contextualizing Halogenated Benzamides within Contemporary Medicinal Chemistry

Halogenated benzamides are a class of compounds that have garnered considerable attention in modern medicinal chemistry. The strategic incorporation of halogen atoms—such as fluorine, chlorine, and bromine—into the benzamide (B126) structure can profoundly influence the molecule's physicochemical and pharmacological properties. ontosight.aidcu.ie The amide bond itself is a fundamental functional group in chemistry, with its properties being central to the structure and function of many biologically active molecules. nih.govresearchgate.net

The introduction of halogens can affect a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. uni-mainz.de For instance, fluorine can enhance metabolic stability and improve solubility in polar solvents, while chlorine and bromine can increase permeability across lipid membranes. These modifications are critical in the design of new drugs, as they can lead to improved efficacy and pharmacokinetic profiles. The study of halogenated benzamides is an active area of research, with ongoing efforts to synthesize and evaluate new derivatives for a range of therapeutic applications. uni-mainz.deresearchgate.net

Historical and Current Perspectives on Dichloro-Fluorobenzamide Scaffolds in Research

The dichloro-fluorobenzamide scaffold, exemplified by 2,4-Dichloro-5-fluorobenzamide, serves as a crucial building block in the synthesis of more complex molecules. The specific placement of two chlorine atoms and one fluorine atom on the benzamide ring creates a unique electronic and steric environment, making it a valuable intermediate in organic synthesis.

Historically, research on similar halogenated structures has paved the way for the development of various pharmaceutical agents. Current research continues to explore the potential of dichloro-fluorobenzamide derivatives. For example, this compound is a precursor in the synthesis of 1,3,4-oxadiazoles, which have shown promising antimicrobial activities. nih.gov Furthermore, the related compound 2,4-dichloro-5-fluorobenzoyl chloride is an important intermediate for fluoroquinolone drugs. google.com The ongoing investigation into these scaffolds underscores their importance in the discovery of novel compounds with potential therapeutic value. nih.govlifechemicals.com

Chemical and Physical Properties of this compound

The properties of this compound are well-documented in scientific literature, providing a solid foundation for its use in research and synthesis.

| Property | Value | Source |

| CAS Number | 135748-33-3 | sigmaaldrich.comindofinechemical.comsynquestlabs.com |

| Molecular Formula | C₇H₄Cl₂FNO | sigmaaldrich.comindofinechemical.comsynquestlabs.com |

| Molecular Weight | 208.02 g/mol | sigmaaldrich.comindofinechemical.com |

| Melting Point | 158-160 °C | sigmaaldrich.comindofinechemical.commatrixscientific.com |

| Purity | 97% | indofinechemical.com |

| InChI Key | SKSVSZRFINHARI-UHFFFAOYSA-N | sigmaaldrich.com |

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key area of chemical research. One documented method involves the synthesis of α-(2,4-dichloro-5-fluorobenzoyl)-β-substituted amino-acrylates from the intermediate methyl 2,4-dichloro-5-fluorobenzoylacetate. This process involves condensation with triethyl orthoformate in acetic anhydride, followed by nucleophilic substitution with various amino compounds.

Another related synthesis is the preparation of 2,4-dichloro-5-fluorobenzonitrile, which can be achieved by reacting 5-bromo-2,4-dichlorofluorobenzene with copper(I) cyanide. google.com This nitrile can then be hydrolyzed to form the corresponding carboxylic acid, a precursor to the benzamide. google.com The reactivity of the 2,4-dichloro-5-fluorobenzoyl moiety is central to these synthetic pathways, allowing for the creation of a diverse range of derivatives.

Structure

2D Structure

特性

IUPAC Name |

2,4-dichloro-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSVSZRFINHARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378837 | |

| Record name | 2,4-Dichloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135748-33-3 | |

| Record name | 2,4-Dichloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dichloro 5 Fluorobenzamide and Its Analogs

Strategic Approaches to the Benzamide (B126) Core Synthesis

The formation of the benzamide core is a fundamental transformation in organic chemistry. The primary route involves the creation of an amide bond between a carboxylic acid derivative and an amine. For 2,4-Dichloro-5-fluorobenzamide, this typically involves the reaction of a 2,4-dichloro-5-fluorobenzoic acid derivative with an ammonia (B1221849) source.

Mechanistic Insights into Amidation Reactions

Amide bond formation is a condensation reaction that traditionally requires the activation of the carboxylic acid moiety to enhance its reactivity toward the amine nucleophile. researchgate.net The most common methods involve converting the carboxylic acid into a more reactive species, such as an acyl chloride or an anhydride.

The acyl chloride method is a classic and widely used approach. 2,4-Dichloro-5-fluorobenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 2,4-dichloro-5-fluorobenzoyl chloride. google.com This intermediate readily reacts with ammonia or an amine to yield the corresponding benzamide. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

Direct amidation methods, which form the amide bond directly from a carboxylic acid and an amine without prior activation, are gaining prominence due to their atom economy. scispace.com These reactions are often facilitated by catalysts that activate the carboxylic acid in situ. Boron-based catalysts, such as various boric acids and diboron (B99234) compounds, have proven effective. scispace.commdpi.com The mechanism often involves the formation of a reactive acylborate intermediate, which is then susceptible to nucleophilic attack by the amine. organic-chemistry.org For instance, catalysts like tetrakis(dimethylamido)diboron can facilitate the condensation of aromatic carboxylic acids and amines efficiently. organic-chemistry.org

Computational studies have provided deeper insights into these mechanisms. For example, density functional theory (DFT) calculations on amidation using in situ generated mixed anhydrides show that the reaction likely proceeds through a 1,3-acyl transfer, which can be facilitated by acid or base catalysts. acs.org

Regioselective Halogenation Techniques for Fluoro- and Chloro-Substitution

Achieving the specific 2,4-dichloro-5-fluoro substitution pattern on the benzene (B151609) ring is a significant challenge that requires highly regioselective halogenation methods. The synthesis often starts from a pre-functionalized benzene derivative, and the halogens are introduced sequentially.

One common precursor is 2,4-dichlorofluorobenzene. google.comgoogle.com The synthesis of 2,4-dichloro-5-fluorobenzoyl chloride, a direct precursor to the amide, has been achieved from 2,4-dichlorofluorobenzene via a Friedel-Crafts reaction followed by hydrolysis. google.com

The introduction of fluorine into an aromatic ring can be particularly challenging. Traditional methods like the Balz-Schiemann reaction have been supplemented by modern techniques using electrophilic fluorinating reagents (e.g., Selectfluor) or nucleophilic sources (e.g., KF, AgF). beilstein-journals.org Palladium-catalyzed C-H fluorination has emerged as a powerful tool, allowing for the direct introduction of fluorine at specific positions, although it often requires directing groups to achieve high regioselectivity. beilstein-journals.orgnih.gov Visible-light-mediated photocatalysis is another developing area for direct C–H fluorination, though the fluorination of halogenated benzenes can be less effective. rsc.org

For chlorination, electrophilic aromatic substitution using Cl₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is standard. However, to control the regiochemistry in a multi-substituted ring, the directing effects of the existing substituents (in this case, fluorine and other chlorine atoms) are critical. Fluorine is an ortho-, para-director, while chlorine is also an ortho-, para-director, albeit deactivating. The synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, a related structure, involves the sulfonation of 2,4-dichlorobenzoic acid, demonstrating how existing halogens direct subsequent substitutions. patsnap.com The use of N-halosuccinimides (NCS for chlorination) in fluorinated alcohols like hexafluoroisopropanol (HFIP) has been shown to provide high regioselectivity in the halogenation of arenes under mild conditions. acs.org

Exploration of Novel Reaction Pathways and Catalytic Systems

Research into the synthesis of benzamides is continually evolving, with a focus on discovering more efficient, sustainable, and selective methods.

Sustainable and Green Chemistry Applications in Synthesis

Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. In benzamide synthesis, this translates to developing solvent-free reactions, using reusable catalysts, and employing more benign reagents.

Solvent-free synthesis of benzamides has been achieved using methods like microwave irradiation or simply by reacting amines with acyl donors like vinyl benzoate (B1203000) without a solvent. tandfonline.comeurjchem.com For instance, a clean and eco-friendly N-benzoylation of various amines has been demonstrated using vinyl benzoate at room temperature, with the product being easily isolated by crystallization. tandfonline.com Another approach involves a three-component reaction of isatoic anhydride, primary amines, and 2-bromoacetophenone (B140003) derivatives, which proceeds efficiently without a dedicated solvent. nih.gov

The development of heterogeneous catalysts is a cornerstone of green amidation. A reusable catalyst, tungstate (B81510) sulfuric acid, has been used for the efficient one-pot synthesis of coumarin-containing benzamide derivatives under solvent-free conditions. rsc.org Similarly, a Lewis acidic ionic liquid immobilized on diatomite earth has been used as a recyclable catalyst for the direct condensation of benzoic acids and amines under ultrasonic irradiation, a technique that accelerates the reaction and aligns with green principles. researchgate.net

| Method | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Solvent-free N-benzoylation | Vinyl benzoate, room temperature | No solvent, easy product isolation | tandfonline.com |

| One-pot condensation | Tungstate sulfuric acid, solvent-free | Reusable heterogeneous catalyst, high efficiency | rsc.org |

| Ultrasonic irradiation | Diatomite earth@IL/ZrCl4 | Rapid, high-yielding, recyclable catalyst | researchgate.net |

| Three-component reaction | Isatoic anhydride, primary amines, 2-bromoacetophenone | High yields, simple workup | nih.gov |

Asymmetric Synthesis for Enantiomeric Purity

While this compound itself is achiral, the synthesis of its chiral analogs, where chirality may arise from substituents on the amide nitrogen or elsewhere, requires asymmetric synthesis to obtain enantiomerically pure compounds. This is particularly relevant in the development of pharmaceuticals, where a single enantiomer is often responsible for the desired biological activity.

Asymmetric allylic substitution (AAS) is a powerful method for creating chiral centers. Iridium-catalyzed intramolecular allylic amidation has been used to synthesize chiral N,O-heterocycles, such as benzoxazines, with excellent enantioselectivity (up to 97% ee). rsc.org This reaction involves the nucleophilic attack of an amide oxygen atom onto an allylic system, guided by a chiral ligand.

Organocatalysis provides another avenue for asymmetric synthesis. For example, the (R)-proline-catalyzed addition of aldehydes to N-(phenylmethylene)benzamides yields protected α-hydroxy-β-benzoylaminoaldehydes with high enantiomeric excess (92-99% ee), which are precursors to important chiral structures. nih.gov

The synthesis of axially chiral benzamides, where rotation around a C-N or C-C bond is restricted, can be achieved through methods like enantiotopic lithiation of prochiral arene chromium complexes, followed by electrophilic substitution. acs.org This strategy allows for the creation of stable atropisomers in high optical purity. acs.org

Design and Synthesis of Chemically Modified this compound Derivatives

The core structure of this compound can be chemically modified to create a library of analogs for various applications. These modifications can involve altering the substituents on the aromatic ring or functionalizing the amide group.

One reported synthesis of derivatives involves starting with methyl 2,4-dichloro-5-fluorobenzoylacetate. academax.com This intermediate undergoes condensation with triethyl orthoformate, followed by nucleophilic substitution with various amino compounds to yield a series of α-(2,4-dichloro-5-fluorobenzoyl)-β-substituted amino-acrylates. academax.com This demonstrates a strategy for building complexity from a pre-formed, functionalized benzoyl core.

The synthesis of novel benzamide derivatives often targets specific biological activities. For instance, derivatives with cycloaminoalkanecarboxylic acid side chains have been synthesized and evaluated for gastrointestinal prokinetic activity. jst.go.jp The synthesis of these complex molecules requires multi-step sequences, often starting from a protected aminopiperidine which is then acylated with a substituted benzoyl chloride. jst.go.jp

Strategic Functionalization of the Benzene Ring

The core of synthesizing this compound lies in the effective functionalization of the 2,4-dichlorofluorobenzene starting material. The primary challenge is the regioselective introduction of a carboxyl group or its synthetic equivalent at the C1 position. Various methods have been developed to achieve this transformation, primarily revolving around Friedel-Crafts type reactions.

One prevalent strategy involves the acylation or carboxylation of 2,4-dichlorofluorobenzene. For instance, reacting 2,4-dichlorofluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields 2,4-dichloro-5-fluoro-acetophenone. google.comgoogle.com This acetophenone (B1666503) can then be oxidized using reagents such as sodium hypochlorite (B82951) to afford 2,4-dichloro-5-fluorobenzoic acid. google.com The benzoic acid is a direct precursor which can be converted to the target benzamide.

A more direct approach involves the reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride (CCl₄) in the presence of a catalyst. patsnap.comgoogle.com This reaction forms 2,4-dichloro-5-fluorotrichlorotoluene, which is subsequently hydrolyzed to 2,4-dichloro-5-fluorobenzoyl chloride. patsnap.comgoogle.com The benzoyl chloride is then readily converted to this compound by reaction with ammonia or an appropriate amine.

Innovations in this area focus on improving yield, safety, and environmental impact. The use of solid acid catalysts, such as composite zeolite solid super acids, has been explored to replace traditional Lewis acids, simplifying post-reaction workup and catalyst recovery. patsnap.comgoogle.com Continuous-flow processes have also been developed for the oxidation step, offering better control over reaction parameters and enhancing safety. acs.org Another method utilizes oxalyl chloride with an AlCl₃ catalyst, which provides high yields and simplifies purification. google.com

The synthesis of the key intermediate, 2,4-dichloro-5-fluorobenzoyl chloride, can be achieved through several pathways, each with distinct advantages.

This table is interactive. Click on the headers to sort the data.

Heterocyclic Annulation and Linker Modifications

The this compound moiety serves as a critical building block for constructing more complex molecules, particularly those containing heterocyclic rings. The amide linkage itself is a key modification, connecting the functionalized benzene ring to other molecular fragments.

A common synthetic application is the acylation of amino-substituted heterocycles with 2,4-dichloro-5-fluorobenzoyl chloride. For example, the reaction with 2-methyl-5-amino-3-(2-(N',N'-dimethylamino)ethyl)-1H-indole produces N-[2-methyl-3-(2-N',N'-dimethylamino)ethyl)-1H-indol-5-yl]-2,4-dichloro-5-fluorobenzamide, a compound investigated for its potential biological activities. google.com This reaction exemplifies a straightforward linker modification where the benzamide is appended to a complex indole (B1671886) scaffold.

Furthermore, derivatives of 2,4-dichloro-5-fluorobenzoyl acetate (B1210297) are valuable intermediates for synthesizing heterocyclic compounds. For instance, methyl 2,4-dichloro-5-fluorobenzoylacetate can undergo condensation with triethyl orthoformate, followed by a nucleophilic substitution with various amino compounds. academax.com This sequence yields α-(2,4-dichloro-5-fluorobenzoyl)-β-substituted amino-acrylates, which are versatile precursors for building a range of heterocyclic systems. academax.com

The principles of heterocyclic annulation can be applied using the functionalized benzamide as a starting point. Palladium-catalyzed domino reactions, for example, represent a powerful strategy for constructing polycyclic structures. scholaris.ca While not explicitly demonstrated for this compound itself in the provided context, such modern catalytic methods are used to create indolines and other nitrogen heterocycles from appropriately substituted anilines or benzamides. scholaris.ca The strategic placement of the chloro and fluoro substituents on the benzamide ring can influence the reactivity and outcome of these annulation reactions, offering pathways to novel and diverse heterocyclic frameworks.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dichloro-5-fluorobenzoyl chloride |

| 2,4-Dichlorofluorobenzene |

| 2,4-dichloro-5-fluorobenzoic acid |

| Aluminum chloride |

| 2,4-dichloro-5-fluoro-acetophenone |

| Sodium hypochlorite |

| Carbon tetrachloride |

| 2,4-dichloro-5-fluorotrichlorotoluene |

| Bis(trichloromethyl) carbonate |

| Oxalyl chloride |

| N-[2-methyl-3-(2-N',N'-dimethylamino)ethyl)-1H-indol-5-yl]-2,4-dichloro-5-fluorobenzamide |

| methyl 2,4-dichloro-5-fluorobenzoylacetate |

Comprehensive Investigations into the Biological Activities of 2,4 Dichloro 5 Fluorobenzamide and Its Derivatives

Research on Antimicrobial Potentials

Evaluation of Antibacterial Efficacy and Spectrum of Activity

Derivatives of 2,4-dichloro-5-fluorobenzamide have been synthesized and evaluated for their potential as antimicrobial agents. Research has shown that incorporating the 2,4-dichloro-5-fluorophenyl moiety into various heterocyclic structures, such as oxadiazoles, can yield compounds with notable antibacterial properties. nih.gov

A study focused on a series of 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles demonstrated that these compounds exhibit a range of antibacterial activities. nih.gov The evaluation of these derivatives against both Gram-positive and Gram-negative bacteria revealed that certain structural modifications led to significant antimicrobial efficacy. For instance, some of the synthesized oxadiazole derivatives showed very good activity against the tested bacterial strains. nih.gov One particular derivative was noted for its potent bactericidal effects. nih.gov

The general structure of this compound, with its halogen substituents, is recognized for contributing to its biological activity by potentially enhancing lipophilicity and stability. cymitquimica.com This characteristic can influence the compound's interaction with bacterial targets. While the parent compound itself has been noted for its potential in agricultural chemistry, its derivatives have been more extensively studied for direct antimicrobial applications in medicinal chemistry. nih.govcymitquimica.com

Further research into quinoxaline (B1680401) and benzothiazole-containing benzamide (B126) derivatives has also highlighted the potential for this class of compounds in developing new antibacterial agents. These studies often involve molecular docking to understand the interaction with bacterial targets like DNA gyrase. researchgate.net

Assessment of Antifungal Effects

The antifungal potential of this compound derivatives has been an area of active research. Studies have shown that incorporating the 2,4-dichloro-5-fluorophenyl group into heterocyclic structures like 1,3,4-oxadiazoles can result in compounds with significant antifungal properties. nih.gov

In one study, a series of newly synthesized 1,3,4-oxadiazoles containing the 2,4-dichloro-5-fluorophenyl moiety were screened for their antifungal activity. nih.gov The results indicated that several of these compounds exhibited very good antifungal effects. One compound, in particular, was highlighted for its strong fungicidal activity, suggesting its potential as a lead for the development of new antifungal agents. nih.gov

The structural features of these derivatives, particularly the presence of the di-chloro and fluoro substituents on the phenyl ring, are thought to play a crucial role in their biological activity. cymitquimica.com These features can influence the compound's ability to interact with fungal cell components and disrupt essential processes.

Advanced Studies in Anticancer Biology

In Vitro Cytotoxicity and Growth Inhibition Studies on Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines in preclinical studies. The core structure is often modified to enhance its interaction with cancer-specific molecular targets.

One area of investigation involves the synthesis of N-(2,4-dichloro)benzoyl-N'-phenylthiourea from 2,4-dichlorobenzoyl chloride. This derivative has shown cytotoxic activity against the human breast cancer cell line T47D. researchgate.net Similarly, other benzamide derivatives have been evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines, including those of the lung, liver, breast, and colon. jksus.org For instance, a novel benzimidazole (B57391) derivative demonstrated potent cytotoxic action against A549 (lung) and HepG2 (liver) cancer cells with IC50 values of 15.80 μM and 15.58 μM, respectively. jksus.org

The cytotoxic mechanism often involves the induction of apoptosis and cell cycle arrest. For example, treatment of cancer cell lines with dichloroacetate (B87207) (DCA), a related chlorinated compound, has been shown to inhibit tumor growth by promoting apoptosis. dovepress.com The combination of DCA with platinum-based anticancer drugs has also been explored, showing enhanced cytotoxicity in several cancer cell lines. dovepress.com

The following table summarizes the in vitro cytotoxic activity of a representative benzimidazole derivative against various cancer cell lines:

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Liver | 15.58 |

| A549 | Lung | 15.80 |

| MCF-7 | Breast | Not specified |

| DLD-1 | Colon | Not specified |

Data sourced from in vitro cytotoxicity analysis of a novel benzimidazole derivative. jksus.org

These findings underscore the potential of this compound derivatives as a scaffold for the development of new anticancer agents.

Mechanisms of Action in Inducing Apoptosis and Cell Cycle Arrest

Derivatives of this compound and related compounds have been shown to exert their anticancer effects by inducing apoptosis and causing cell cycle arrest in cancer cells. mdpi.comgoogleapis.comresearchgate.netnih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. nih.gov Studies have shown that certain benzamide derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, which are crucial regulators of the mitochondrial apoptosis pathway, and the activation of caspases, which are the executioner enzymes of apoptosis. researchgate.net For example, some chalcone (B49325) derivatives have been found to induce apoptosis by affecting the levels of the pro-apoptotic protein Bad. mdpi.com

In addition to apoptosis, these compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest. researchgate.netnih.govnih.gov This prevents cancer cells from dividing and growing. Cell cycle arrest can occur at different phases, such as G0/G1 or G2/M. The arrest is often mediated by the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. researchgate.net For instance, some inhibitors have been shown to block cell cycle progression at the S phase. nih.gov The tumor suppressor protein p53 plays a significant role in this process by inducing cell cycle arrest in response to cellular stress. nih.gov

The combined effect of inducing apoptosis and causing cell cycle arrest makes these compounds promising candidates for cancer therapy.

Modulation of Key Oncogenic Pathways and Molecular Targets (e.g., Raf/MEK/ERK, ZNF207, WDR5)

Derivatives of this compound have been investigated for their ability to modulate key signaling pathways and molecular targets that are often dysregulated in cancer.

Raf/MEK/ERK Pathway: The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. nih.govaging-us.com Abnormal activation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. nih.gov Small molecule inhibitors that target components of this pathway, such as MEK, have been shown to inhibit the proliferation of cancer cells and induce apoptosis. nih.gov For example, the MEK inhibitor CI-1040 has demonstrated potent inhibition of neuroblastoma cell proliferation and clonogenic growth. nih.gov By blocking this pathway, these inhibitors can halt the uncontrolled growth of cancer cells. nih.govresearchgate.net

ZNF207: Zinc finger protein 207 (ZNF207) is a transcription factor that has been implicated in the self-renewal and pluripotency of human embryonic stem cells. nih.govnih.gov More recently, it has been identified as a potential therapeutic target in glioma. acs.org Researchers have designed and synthesized novel N-(anthracen-9-ylmethyl) benzamide derivatives as inhibitors of ZNF207. acs.org These inhibitors have shown the ability to hinder tumorigenesis, block migration, and promote apoptosis in glioma cells in vitro. acs.org One lead compound, C16, demonstrated potent inhibitory activity and efficacy in both subcutaneous and orthotopic glioma tumor models, highlighting the potential of targeting ZNF207. acs.org

WDR5: WD repeat-containing protein 5 (WDR5) is a core component of several histone methyltransferase complexes and is considered a promising anti-cancer target. nih.govresearchgate.net It is implicated in various cancers, including leukemia. nih.gov Drug discovery efforts have focused on developing small molecule inhibitors that block the "WIN site" of WDR5. nih.govresearchgate.net These inhibitors have been shown to displace WDR5 from chromatin, leading to impeded translation, nucleolar stress, and the induction of p53-dependent apoptosis in leukemia cells. nih.gov This demonstrates that targeting WDR5 can be an effective strategy for treating certain types of cancer. nih.gov

Investigations into Anti-inflammatory Mechanisms

The anti-inflammatory potential of compounds related to this compound has been a subject of scientific inquiry. Benzamide derivatives are recognized for a variety of biological activities, including anti-inflammatory properties. ontosight.ai The investigation into these properties involves understanding how these molecules interact with the complex pathways of the inflammatory response. Inflammation is a natural defense mechanism, but its dysregulation can lead to chronic diseases. mdpi.com The goal of anti-inflammatory therapy is often to modulate this response by targeting key mediators and pathways. mdpi.com

Suppression of Pro-inflammatory Mediators and Cytokines

The inflammatory process involves the release of various chemical signals, including pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov The suppression of these molecules is a key strategy in controlling inflammation. nih.gov

Research on sulfamethazine (B1682506) derivatives, which include structures incorporating a dichlorinated benzamide moiety, has shown significant immunomodulatory effects. Specifically, a study on a series of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl) benzamide derivatives investigated their impact on inflammatory mediators. These compounds were assessed for their ability to inhibit the production of reactive oxygen species (ROS), nitric oxide (NO), and the pro-inflammatory cytokine TNF-α. plos.org Many of the synthesized derivatives demonstrated notable anti-inflammatory activity by suppressing these key mediators of the innate immune response. plos.org For instance, certain synthetic drugs have been developed to target and inhibit TNF-α to reduce inflammation in conditions like inflammatory arthritis. plos.org

Cellular and Molecular Targets in Inflammation Pathways

The anti-inflammatory effects of these compounds are rooted in their interactions with specific cellular and molecular targets. Key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), are often the focus of inhibitor design.

Derivatives of 1,2,4-triazole, which can be linked to benzamide structures, have been noted for their anti-inflammatory activities. researchgate.net Similarly, pyrazole-linked thiohydantoin derivatives have been synthesized and evaluated for their anti-inflammatory properties. One such derivative, a nitro-substituted compound, exhibited potent inhibitory activity against the COX-2 enzyme, with an IC50 value of 0.65 μM, which was more potent than the standard drug celecoxib (B62257) (IC50 = 0.84 μM). mdpi.com

Another important target is Casein Kinase 2 (CK2), a protein kinase implicated in inflammatory diseases. nih.gov Halogenated benzimidazole derivatives have been identified as CK2 inhibitors. nih.gov Research into novel benzimidazole-1,3,4-thiadiazole derivatives revealed that compounds with dichloro substitutions showed good inhibitory activity against CK2, suggesting their potential as anti-inflammatory agents. nih.gov

Furthermore, the design of multi-target drugs represents a promising strategy. Indoline-based compounds, which can incorporate moieties like 4-fluorobenzyl, have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are significant in the arachidonic acid cascade of inflammation. semanticscholar.org

Enzyme Inhibitory Profile Characterization

The therapeutic potential of this compound derivatives extends to the inhibition of various enzymes involved in metabolic and signaling pathways.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Research

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.gov Inhibition of PTP1B can enhance insulin sensitivity. nih.govmedchemexpress.com

Research has identified pyrazole (B372694) analogs as effective inhibitors of PTP1B. mdpi.com A series of newly synthesized molecules were tested, exhibiting IC50 values ranging from 0.67 to 24.56 μM. mdpi.com Notably, a derivative featuring a 2,4-dichloro substitution on the phenyl ring linked via a butyl group (derivative 26a) demonstrated superior inhibitory activity with an IC50 of 0.67 μM, significantly more potent than the standard, oleanolic acid (IC50 = 1.62 μM). mdpi.com This particular derivative also showed a 9-fold selectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase (TCPTP). mdpi.com The study highlighted that both the substitution pattern on the phenyl ring and the length of the linker chain were crucial for the inhibitory activity. mdpi.com

| Compound | Description | IC50 (μM) |

|---|---|---|

| Derivative 26a | 2,4-Dichloro substitution with butyl linker | 0.67 |

| Oleanolic Acid | Standard | 1.62 |

Alpha-Glucosidase Inhibition Studies

Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. researchgate.net Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes, which is a key therapeutic strategy for managing type 2 diabetes. nih.govnih.gov

Several classes of compounds derived from or related to benzamide structures have been investigated for their α-glucosidase inhibitory potential. Imidazole-tethered pyrazole hybrids have been synthesized and screened, with some showing potent activity. mdpi.com For instance, hybrids with a 2,3-dichloro substitution on a phenyl ring (derivative 12b) showed an IC50 value of 97.7 μM. mdpi.com

Another study on pyridazine-triazole hybrids identified a compound with a 3,5-dichloro group (compound 10l) as the second most active in its series against α-glucosidase. nih.gov The most potent compound in this series, bearing a 4-bromo substituent, had an IC50 of 1.7 µM, which was about 100 times more potent than the standard drug, acarbose (B1664774) (IC50 = 173 µM). nih.gov Kinetic studies revealed an uncompetitive mode of inhibition for this potent analog. nih.gov

| Compound Series | Derivative | Substitution | IC50 (μM) | Reference |

|---|---|---|---|---|

| Imidazole-Triazole Hybrids | 12b | 2,3-dichloro | 97.7 | mdpi.com |

| Pyridazine-Triazole Hybrids | 10k (standard comparison) | 4-bromo | 1.7 | nih.gov |

| Pyridazine-Triazole Hybrids | Acarbose (standard) | - | 173 | nih.gov |

| Pyridazine-Triazole Hybrids | 10l | 3,5-dichloro | Active (ranked 2nd in series) | nih.gov |

Characterization of Other Relevant Enzymatic Targets

The structural motifs found in this compound and its derivatives have been explored for their inhibitory activity against other enzymes relevant to human diseases.

Casein Kinase 2 (CK2): As mentioned in the anti-inflammatory section, CK2 is a target for which benzimidazole-thiadiazole derivatives have shown inhibitory promise. nih.gov Specifically, an ortho, meta-dichloro derivative (compound 4b) and a 2,6-dichloro isonicotinic derivative (compound 4d) demonstrated good inhibitory activity in a study, suggesting that the placement and number of chloro substituents are important for activity against this kinase. nih.gov

Aurora Kinases: 2,4-Bisanilinopyrimidine derivatives, which can be synthesized from starting materials like 2,4-Dichloro-5-fluoropyrimidine, have been investigated as potential inhibitors of Aurora kinases, a family of enzymes that play a crucial role in cell division and are targets in cancer therapy. sigmaaldrich.com

Protein Kinase Cθ (PKCθ): A series of 2,4-diamino-5-fluoropyrimidine derivatives have been identified as potential inhibitors of Protein Kinase Cθ, another enzyme involved in cellular signaling pathways. sigmaaldrich.com

Exploration of Diverse Pharmacological Applications

Derivatives of this compound have been the subject of extensive research to explore their potential across a variety of therapeutic applications. These investigations have revealed significant activities in pain management, antiviral research, and the treatment of parasitic and metabolic diseases.

Analgesic Activity and Pain Pathway Modulation

Derivatives of this compound have demonstrated notable analgesic properties. A series of thiazolotriazoles containing a 2,4-dichloro-5-fluorophenyl group were synthesized and evaluated for their pain-relieving effects. nih.gov Among the tested compounds, specific derivatives, namely 8d, 8e, and 8h, exhibited excellent analgesic activity. nih.gov This suggests that the this compound scaffold is a promising starting point for the development of new pain management therapies.

The mechanism of action for these compounds is believed to involve the modulation of pain pathways. The neurotensin (B549771) system, which is widely distributed in the central nervous system, plays a crucial role in non-opioid stress-induced analgesia. scirp.org Neurotensin can facilitate pain at low doses but exhibits an analgesic effect at higher concentrations. scirp.orgsemanticscholar.org Furthermore, opioid receptors, particularly the µ-opioid receptor, are key targets for analgesia and are known to be modulated by various signaling pathways. scirp.orgsemanticscholar.org It is hypothesized that derivatives of this compound may interact with these or other related pain signaling pathways, such as those involving σ-1 receptors, which are also recognized as modulators of nociceptive signaling. acs.org

Table 1: Analgesic Activity of this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Analgesic Activity Level |

|---|---|

| 8d | Excellent |

| 8e | Excellent |

Antiviral Research, with a Focus on HIV Inhibition

The this compound moiety has been incorporated into various heterocyclic structures to investigate their potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). While direct studies on this compound itself are limited in this area, its derivatives have been a focus of research. For instance, certain 6-substituted indole (B1671886) compounds have been designed as potential HIV inhibitors. google.com The rationale behind this is the known anti-HIV activity of some benzazole compounds. google.com

Furthermore, a series of N-(5-acetyl-4-methyl-3-(substituted phenyl)-thiazol-2-ylidene)-4-methyl (substituted) benzamides were synthesized and evaluated for their antiviral activity against HIV-1 and HIV-2. derpharmachemica.com Among these, compounds 2j and 2n showed notable activity against HIV-2, with EC50 values of 2.44 µg/ml and 1.89 µg/ml, respectively. derpharmachemica.com These findings suggest that the benzamide scaffold, when appropriately substituted, can serve as a lead for the development of new antiviral agents. derpharmachemica.com The search for novel anti-HIV drugs is driven by the need to overcome issues of toxicity and drug resistance associated with current therapies. scispace.com

Table 2: Anti-HIV-2 Activity of Benzamide Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | EC50 (µg/ml) | CC50 (µg/ml) | Selectivity Index |

|---|---|---|---|

| 2j | 2.44 | 60.68 | 25 |

Antiparasitic Activity against Protozoan Pathogens (e.g., Trypanosoma brucei)

Derivatives of this compound have shown significant promise as antiparasitic agents, particularly against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). In a phenotypic screen for antiparasitic activity, N-(2-aminoethyl)-N-phenyl benzamides were identified as a starting point for medicinal chemistry efforts. nih.gov Subsequent optimization led to the discovery of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. nih.gov

Specifically, the introduction of a 2,4-dichloro substitution on the benzoyl ring (compound 12) resulted in more than a two-fold improvement in activity compared to the initial hit. nih.gov Further modifications, such as the inclusion of a 2-trifluoromethyl-4-fluorobenzoyl group (compound 43), led to even more potent analogues. nih.gov One of the most potent compounds identified, compound 73, which incorporates a 2,4-dichlorophenyl group, exhibited an in vitro EC50 of 0.001 μM against T. brucei. nih.gov These compounds are believed to exert their effect by targeting essential parasite processes, with some studies suggesting that they may act as reversible-covalent inhibitors of cruzain, the main cysteine protease of T. cruzi. usp.br

Table 3: Antiparasitic Activity of Benzamide Derivatives against T. brucei This table is interactive. Click on the headers to sort the data.

| Compound | R1 Group | R2 Group | EC50 (µM) |

|---|---|---|---|

| 64 | 4-Chlorophenyl | 2,4-Dichlorophenyl | 0.031 |

| 69 | 4-Isopropylphenyl | 2,4-Dichlorophenyl | 0.005 |

Antidiabetic Activity Investigations

Research into the antidiabetic potential of this compound derivatives has focused on the inhibition of key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase. nih.gov Inhibition of these enzymes can help to reduce postprandial hyperglycemia, a key factor in the management of diabetes. nih.gov

A series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, which are structurally related to this compound, were synthesized and evaluated for their inhibitory activity against these enzymes. nih.gov One compound in this series, 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid), was found to be a particularly potent inhibitor, showing three-fold greater inhibition of α-amylase and five-fold greater inhibition of α-glucosidase compared to the standard drug acarbose. nih.gov Molecular docking studies suggest that these compounds interact with the active sites of the enzymes through hydrogen bonding and other interactions. nih.gov These findings indicate that the this compound scaffold could be a valuable template for the design of new antidiabetic agents.

Table 4: Enzyme Inhibitory Activity of a 2,4-dichloro-5-sulfamoylbenzoic acid derivative This table is interactive. Click on the headers to sort the data.

| Compound | Enzyme | Inhibitory Potential vs. Acarbose |

|---|---|---|

| 3c | α-amylase | 3-fold greater |

Structure Activity Relationship Sar Elucidation and Pharmacophore Development

Systematic Analysis of Halogen Position and Substitution Effects on Biological Efficacy

Halogen atoms are critical modulators of a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. Their position on the benzamide (B126) scaffold significantly impacts biological efficacy.

Research into benzamide analogs shows that electron-withdrawing groups on the aromatic ring, such as fluorine and chlorine, can lead to stronger biological activity. nih.gov This is often attributed to the formation of specific interactions like halogen bonds with the target protein. For instance, studies on peroxisome proliferator-activated receptor γ (PPARγ) modulators revealed that a bromine atom on the benzene (B151609) ring could form a halogen bond with the backbone nitrogen of a phenylalanine residue, promoting better packing within the ligand-binding pocket. nih.gov Similarly, in human dihydrofolate reductase inhibitors, a halogen bond was observed between a fluorine atom and an isoleucine residue. mdpi.com

However, the positive effect of halogen substitution is not universal and is highly dependent on the specific biological target and the position of the halogen. In a study of benzamides as inhibitors of Mycobacterium tuberculosis QcrB, it was observed that potent electron-deficient groups, such as fluoro and difluoromethyl, were less tolerated at the C-5 position of the benzamide core when compared to more electron-rich substituents. acs.org This highlights the nuanced role of halogen substituents, where their contribution to binding affinity is a delicate balance of electronic effects and specific intermolecular interactions. The antiviral activity of some coumarin-benzazole hybrids has been linked to the presence of halogens, further underscoring their importance in modulating biological response. nih.gov

Table 1: Effect of Halogen and Other Substitutions on Biological Activity

| Compound Series | Substitution Position | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Benzenesulfonamides | A-Ring, Position 4 | Br | Higher affinity; forms halogen bond | nih.gov |

| Benzenesulfonamides | A-Ring | F, Br, Cl (Electron-withdrawing) | Stronger activity compared to electron-donating groups | nih.gov |

| Benzamides (QcrB Inhibitors) | C-5 of Benzamide Core | Monofluoro (4z), Difluoro (4za) | Significant decrease in potency | acs.org |

Influence of Amide Bond Conformation and Substitutions on Target Binding

The amide bond is a cornerstone of the benzamide structure, providing conformational rigidity and key hydrogen bonding capabilities. ajchem-a.com Its geometry and the nature of its substituents are pivotal for target recognition and binding.

The amide group can act as both a hydrogen bond acceptor (via the carbonyl oxygen) and a hydrogen bond donor (via the N-H group), enabling crucial interactions that anchor the ligand in the active site of a protein. mdpi.comajchem-a.com Molecular docking studies on various benzamide derivatives consistently show the formation of hydrogen bonds with key amino acid residues. nih.govmdpi.com

Substitutions on the amide nitrogen (N-substitutions) also play a significant role. For instance, in the context of QcrB inhibitors, a secondary methyl amide was found to be more potent than its corresponding primary amide derivative, indicating that modification at this position can enhance activity. acs.org However, introducing polar amino acid substituents on the amide can sometimes disrupt activity due to unfavorable intramolecular hydrogen bonding interactions. publish.csiro.au

Table 2: Influence of Amide Group Modification on Biological Activity

| Compound Series | Amide Modification | Finding | Reference |

|---|---|---|---|

| Dopamine D-2 Antagonists | Acyclic Amide Side Chain | Adopts an extended conformation in the receptor-bound state. | ebi.ac.uk |

| QcrB Inhibitors | Primary Amide (4za) vs. Secondary Amide (4zb) | Secondary amide showed better activity against M. tuberculosis. | acs.org |

| CB2 Ligands | Polar Amino Acid Substituents | Disrupted CB2 activity due to intramolecular H-bonding. | publish.csiro.au |

Comprehensive Evaluation of Aromatic Ring Substitutions on Potency and Selectivity

Beyond the specific effects of halogens, a wide range of other substituents can be placed on the aromatic ring to fine-tune a compound's potency and selectivity. The electronic (electron-donating or electron-withdrawing) and steric properties of these substituents are key determinants of biological activity. researchgate.netresearchgate.net

Studies have shown that the 4-position of the phenyl ring can often accommodate a variety of substituents without a significant loss of activity. nih.gov In the development of lysine (B10760008) deacetylase (KDAC) inhibitors, the position of a trifluoromethyl group on the aromatic ring led to varying degrees of cytotoxicity, with the ortho-substituted compound being the least cytotoxic. nih.gov This demonstrates that even the same substituent can have vastly different effects depending on its location.

In the pursuit of M. tuberculosis inhibitors, structure-activity analysis indicated that electron-rich substituents at the C-5 position of the benzamide core were more favorable than electron-deficient ones. acs.org Conversely, for PPARγ modulators, electron-withdrawing groups like chlorine and bromine on the aromatic ring were associated with higher transcriptional activity. nih.gov These contrasting findings underscore that the optimal substitution pattern is highly dependent on the specific protein target.

Table 3: Impact of Aromatic Ring Substitutions on Potency

| Compound Series | Ring Position | Substituent | Impact on Potency/Activity | Reference |

|---|---|---|---|---|

| QcrB Inhibitors | C-5 | Ethyl (4d), Cyclopropyl (4e) | Good activity and selectivity | acs.org |

| QcrB Inhibitors | C-5 | Ortho- and Para-Anisole (4f, 4g) | Poor antibacterial activity | acs.org |

| PPARγ Modulators | A-Ring | Methyl (electron-donating) | Diminished activity | nih.gov |

Computational and Experimental Approaches to Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. bohrium.com This approach combines experimental data with computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking to build a model of the ideal ligand. nih.govtandfonline.com

A pharmacophore model for benzamide analogues acting as FtsZ inhibitors was developed and featured five key elements: one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic center, and two aromatic rings. nih.govbohrium.com Such models provide a blueprint for designing new molecules with improved potential. The validity of these models is often confirmed through molecular docking simulations, which predict how a ligand fits into the active site of its target protein. mdpi.com Docking studies on benzamide inhibitors have identified crucial hydrogen bond interactions with specific amino acid residues like Valine, Asparagine, and Glycine. nih.gov

These computational predictions are complemented by experimental synthesis and biological evaluation. For example, after designing a new series of N-substituted benzamides based on pharmacophoric distances of known anticonvulsant agents, the compounds were synthesized and characterized to pave the way for future biological testing. derpharmachemica.com The synergy between computational modeling and experimental work accelerates the discovery process, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| 2,4-Dichloro-5-fluorobenzamide | |

| N-(2,4-difluorophenyl)-2-fluorobenzamide | |

| 4-amino-3,5-dichloro-N-substituted benzamides | |

| N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-2,4,6-trimethylbenzenesulfonamide | |

| Bicalutamide | |

| Nilutamide | |

| Flutamide | |

| Hydroxyflutamide | |

| MDV3100 (Enzalutamide) | |

| Sumatriptan | |

| LY334370 | |

| 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester |

Advanced Computational Chemistry and Rational Molecular Design

Quantum Chemical Investigations into Electronic Structure and Reactivity (e.g., DFT Applications)

Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for understanding the intrinsic properties of 2,4-Dichloro-5-fluorobenzamide. DFT calculations can elucidate the molecule's electronic structure, reactivity, and spectroscopic properties.

While specific DFT studies on this compound are not widely published, the principles are well-established through research on substituted benzamides and related structures. acs.orgnih.govresearchgate.netsci-hub.senih.gov DFT calculations typically focus on optimizing the molecular geometry to find the most stable conformation. From this optimized structure, key electronic properties are derived.

Key Electronic Properties:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. For benzamide (B126) derivatives, the introduction of different functional groups significantly alters the HOMO-LUMO gap, which can be correlated with biological activity. sci-hub.se

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the electronegative oxygen, chlorine, and fluorine atoms would create electron-rich areas, while the amide hydrogens would be electron-poor, indicating potential sites for hydrogen bonding. researchgate.net

Research on substituted benzamides has shown that halogen atoms in the ortho-position influence spectral and photophysical characteristics, which can be explained by quantum-chemical calculations. researchgate.net Furthermore, high-level methods like the G4 quantum-chemical method have been successfully used to validate experimental gas-phase enthalpies of formation for a wide range of substituted benzamides. acs.orgnih.gov These approaches provide a foundational understanding of how the specific substitution pattern in this compound governs its fundamental chemical behavior.

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies sites for non-covalent interactions like hydrogen bonding. |

Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding how a molecule like this compound or its derivatives might interact with a biological target, such as an enzyme or receptor, to exert a therapeutic effect.

The process involves placing the ligand in the active site of the protein and evaluating the binding affinity using a scoring function. Studies on related dichlorobenzamide and fluorobenzamide derivatives have demonstrated the utility of this approach. For instance, docking studies on N-(allylcarbamothioyl)-3,4-dichlorobenzamide showed it had a better predicted binding score against the Epidermal Growth Factor Receptor (EGFR) than the reference drug 5-fluorouracil. researchgate.net Similarly, docking has been used to identify potential inhibitors for targets in breast cancer and tuberculosis by screening benzamide-based compounds. researchgate.netmdpi.comnih.govvulcanchem.com

For this compound, a docking simulation would reveal key interactions:

Hydrogen Bonds: The amide group (-CONH2) is a classic hydrogen bond donor (N-H) and acceptor (C=O), likely forming critical interactions with amino acid residues in a protein's active site.

Halogen Bonds: The chlorine and fluorine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand binding affinity.

Hydrophobic Interactions: The dichlorofluorophenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues of the target protein.

Docking studies on a series of benzamide analogues as FtsZ inhibitors revealed crucial hydrogen bond interactions with residues like Val 207 and Asn 263, guiding further design. nih.gov These principles are directly applicable to predicting the binding mode of this compound.

| Interaction Type | Molecular Moiety Involved | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond (Acceptor) | Amide C=O | Lys, Arg, Ser, Thr, Asn, Gln, Main-chain N-H |

| Halogen Bond | Aromatic C-Cl, C-F | Main-chain C=O, Ser, Thr, Tyr |

| Hydrophobic/van der Waals | Dichlorofluorophenyl ring | Ala, Val, Leu, Ile, Phe, Trp, Pro |

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to assess the stability of the protein-ligand complex and to explore the conformational flexibility of both the ligand and the protein. oup.com

An MD simulation of a protein-ligand complex, such as a receptor bound to this compound, would involve simulating the movements of all atoms over a period typically ranging from nanoseconds to microseconds. rsc.orgnih.gov Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand from their initial docked positions. A stable RMSD value over time suggests that the complex is in a stable equilibrium and the docking pose is reliable. researchgate.netresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, identifying flexible or rigid regions of the protein upon ligand binding.

Interaction Stability: MD allows for the analysis of the persistence of key interactions (like hydrogen bonds) identified in docking. A hydrogen bond that is maintained throughout the simulation is more significant than one that is transient. nih.gov

Studies combining docking with MD simulations on benzamide derivatives have confirmed the stability of ligand-protein complexes and provided deeper insights into the binding mechanisms. nih.govnih.govnih.govnih.gov For example, a 15 ns MD simulation was used to confirm the stability of a benzamide-FtsZ inhibitor complex, validating the docking results. nih.gov Such simulations are critical for confirming that a molecule like this compound can form a stable, long-lasting interaction with its intended biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized molecules.

For a series of compounds based on the this compound scaffold, a QSAR study would involve:

Synthesizing and testing a set of derivatives with varied substitutions.

Calculating a wide range of molecular descriptors for each derivative (e.g., electronic, steric, hydrophobic, and topological properties).

Using statistical methods, such as multiple linear regression or machine learning, to build an equation that correlates the descriptors with the observed biological activity (e.g., IC₅₀ values).

Numerous QSAR studies on benzamide and dichlorophenyl derivatives have been successful. nih.govjst.go.jpoup.combenthamdirect.compjps.pktandfonline.comnih.gov For instance, a 3D-QSAR study on aminophenyl benzamide derivatives as HDAC inhibitors found that hydrophobic character and hydrogen bond donating groups were crucial for activity, achieving a model with excellent predictive power (q² = 0.85). nih.govbenthamdirect.com Another study on antifungal 3-(3,5-dichlorophenyl) derivatives found that activity was related parabolically to the hydrophobicity of substituents. jst.go.jp These findings provide a roadmap for how to optimize the this compound structure for a specific biological target.

| Log(1/IC₅₀) = c₀ + c₁(Descriptor A) + c₂(Descriptor B)² + c₃(Descriptor C) | |

|---|---|

| Component | Description |

| Log(1/IC₅₀) | The dependent variable, representing biological activity. |

| c₀, c₁, c₂, c₃ | Coefficients determined by regression analysis. |

| Descriptor A, B, C | Independent variables representing physicochemical properties (e.g., logP for hydrophobicity, Hammett constant for electronics, molar refractivity for sterics). |

Virtual Screening Methodologies for De Novo Lead Discovery

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov The this compound scaffold can be used in two primary ways in virtual screening:

Ligand-Based Virtual Screening: If other molecules with a similar structure are known to be active, the this compound structure can be used as a query to search for compounds with similar 2D or 3D features in large databases.

Structure-Based Virtual Screening: This involves docking millions of commercially or virtually generated compounds into the active site of a target protein. The top-scoring compounds are then selected for experimental testing.

Pharmacophore models derived from active benzamide compounds are often used as filters in virtual screening to quickly identify promising candidates from vast libraries. mdpi.comnih.govjst.go.jp For example, a pharmacophore model for benzamide-based HBV capsid assembly modulators was successfully used to screen a library and identify a hit compound, which was then optimized into potent inhibitors. jst.go.jp The unique electronic and steric features of the 2,4-dichloro-5-fluorophenyl moiety make it an interesting fragment for use in fragment-based virtual screening, a method that seeks to identify small molecular fragments that can be grown or linked together to create novel lead compounds. researchgate.netacs.org

Mechanistic Elucidation and Preclinical Translational Research

Detailed Investigations into Cellular and Subcellular Mechanisms of Action

No specific studies detailing the cellular and subcellular mechanisms of action for 2,4-dichloro-5-fluorobenzamide were identified in the public domain. Research into the biological effects of benzamide (B126) derivatives often involves investigating their interactions with enzymes or receptors. However, dedicated studies on how this compound specifically impacts cellular processes, signal transduction pathways, or organelle function are not available.

Target Validation and Deconvolution Strategies

There is no publicly available information on target validation or deconvolution strategies specifically for this compound. Patent literature indicates its use as a building block in the synthesis of inhibitors for targets like the KRAS G12C mutant, but this does not constitute target validation for the intermediate compound itself. google.com

Pathway Analysis and Global Gene Expression Profiling

No studies were found that performed pathway analysis or global gene expression profiling to elucidate the biological effects of this compound. Consequently, there is no data to report on the potential signaling pathways or gene networks that this compound might modulate.

Advanced In Vitro and Ex Vivo Model Systems for Efficacy Validation

The role of this compound appears to be primarily as a synthetic intermediate. google.comgoogle.com For instance, its precursor, 2,4-dichloro-5-fluorobenzoyl chloride, is utilized in the preparation of fluoroquinolone drugs. google.com However, the scientific literature does not describe the use of advanced in vitro or ex vivo models, such as 3D cell cultures, organoids, or patient-derived tissues, to validate the efficacy of this compound as a standalone agent.

Emerging Trends and Future Directions in 2,4 Dichloro 5 Fluorobenzamide Research

Rational Design of Next-Generation Molecular Entities with Enhanced Selectivity and Potency

The foundational principle of modern drug discovery lies in the rational design of molecules to optimize their interaction with biological targets. For 2,4-Dichloro-5-fluorobenzamide, future research will focus on systematic modifications to its structure to enhance its potency against specific targets while minimizing off-target effects, thereby increasing its selectivity. This process is guided by structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with changes in its biological activity.

Key strategies in the rational design of derivatives of this compound would involve:

Systematic Modification of Substituents: The chlorine and fluorine atoms on the phenyl ring are critical to the molecule's properties. Future studies will likely involve synthesizing analogues where these halogens are moved to other positions or replaced with other groups (e.g., methyl, methoxy) to probe the electronic and steric requirements for optimal activity. Research on other benzamides has shown that such modifications can profoundly impact biological effects like antiproliferative activity. nih.govresearchgate.net For example, studies on indole-2-carboxamide derivatives have demonstrated that dichlorination at the ortho- and para-positions of a benzamide (B126) ring can maximize inhibitory effects on superoxide (B77818) anions. tandfonline.com

Linker Modification: In many bioactive molecules, a linker connects the core scaffold to another part of the molecule. Modifying the length, rigidity, and chemical nature of such linkers is a common strategy. For derivatives of this compound, introducing and optimizing a linker could allow for tailored interactions with a target protein. nih.gov

Bioisosteric Replacement: This strategy involves replacing one functional group with another that has similar physical or chemical properties. For instance, the amide group could be replaced with a bioisostere to improve metabolic stability or other pharmacokinetic properties without losing the key interactions required for biological activity. frontiersin.org

The goal of these design efforts is to create next-generation molecules with finely tuned properties. As an illustration of how SAR is explored, the following table, based on findings from related benzamide derivatives, shows how different substitutions can influence inhibitory potency.

| Compound Series | Key Structural Feature | Example Target | Observed Potency (Illustrative IC50) | Reference Finding |

|---|---|---|---|---|

| Monochloro-substituted benzamides | Single chlorine on the benzamide ring | K562 cell line | ~5-10 μM | Positional changes of substituents significantly alter activity. nih.govplos.org |

| Dichloro-substituted benzamides | Two chlorine atoms on the benzamide ring | K562 cell line | ~1-5 μM | Dichlorination, particularly at the 2,4-positions, often enhances potency. plos.org |

| Trichloro-substituted benzamides | Three chlorine atoms on the benzamide ring | K562 cell line | <1 μM | Polyhalogenation can further increase biological activity. plos.org |

| Benzamides with modified linkers | Alterations in the linker connecting the benzamide | HDAC1-3 enzymes | Variable | The length and composition of the linker are critical for optimizing potency. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

Emerging applications include:

Predictive Modeling: ML models can be trained on large datasets of existing molecules to predict the biological activity, physicochemical properties, and potential toxicity of novel, yet-to-be-synthesized derivatives. elsevier.comnih.gov Specifically for halogenated compounds, ML frameworks are being developed to predict their bioactivity and toxicological profiles, which could guide the design of safer and more effective analogues of this compound. plos.orgoup.comnih.govresearchgate.net

Generative AI for De Novo Design: Generative models can design entirely new molecules from scratch, tailored to meet a specific set of desired properties. elsevier.commdpi.com Starting with the this compound core, a generative algorithm could explore a vast chemical space to propose novel structures with high predicted potency for a target, good selectivity, and favorable drug-like properties. frontiersin.org This approach allows for the exploration of chemical space far beyond what is achievable through traditional chemical intuition alone.

Synthesis Planning and Reaction Optimization: AI tools can assist chemists by predicting viable synthetic routes for designed molecules. This accelerates the "make" phase of research by identifying the most efficient reaction conditions and pathways to produce target compounds. elsevier.com

Exploration of Polypharmacology and Multi-target Approaches

Complex diseases such as cancer and neurodegenerative disorders are often driven by multiple biological pathways. The traditional "one drug, one target" paradigm has frequently proven insufficient for these conditions. nih.gov An emerging and powerful strategy is polypharmacology, which involves designing single molecules, known as multi-target-directed ligands (MTDLs), that can modulate multiple targets simultaneously. mdpi.comnih.gov

Future research on this compound is likely to explore its potential as a scaffold for MTDLs. Benzamide and related heterocyclic structures are considered "privileged scaffolds" because they can be modified to interact with a wide range of biological targets. researchgate.net

Key future directions in this area include:

Hybrid Molecule Design: This strategy involves combining the this compound scaffold with another known pharmacophore that acts on a different, but complementary, target. For example, it could be hybridized with a molecule known to inhibit a protein in a parallel signaling pathway implicated in a disease. This approach has been successfully used to create novel benzamide derivatives with activity against multiple targets in cancer and Alzheimer's disease. mdpi.combohrium.com

Fragment-Based Design: Fragments of this compound could be combined with fragments known to bind to other targets to create novel MTDLs. This approach allows for the rational construction of molecules with a desired multi-target profile.

Systems Biology-Informed Targeting: By understanding the complex network of interactions that drive a disease, researchers can identify key nodes that, if modulated together, could produce a synergistic therapeutic effect. The this compound scaffold could then be optimized to hit a carefully selected pair or set of these targets.

This multi-target approach represents a shift from seeking ultra-selective molecules to designing "intelligently non-selective" ones, which may offer superior efficacy for complex diseases. mdpi.com

Development of Advanced Delivery Systems and Formulation Strategies for Research Applications

The biological activity of a compound observed in an initial screen can only be translated to more complex biological systems if the compound can be delivered effectively. Poorly soluble compounds, a common feature of many small molecule inhibitors including halogenated aromatics, can lead to misleading results in preclinical studies due to low bioavailability. mdpi.comresearchgate.net Therefore, the development of advanced delivery systems is a critical future direction for the research-stage investigation of this compound.

Formulation strategies are crucial not for patient administration at this stage, but to ensure that the compound can be studied reliably in in vitro and in vivo research models. springernature.com Future research will likely employ:

Nanoparticle-Based Formulations: Encapsulating this compound in nanoparticles can significantly enhance its solubility and stability. pharmafocusasia.commdpi.com

Polymeric Nanoparticles: These are made from biocompatible and biodegradable polymers and can be designed for controlled, sustained release of the encapsulated compound. mdpi.com

Solid Lipid Nanoparticles (SLNs): SLNs are composed of solid lipids and offer high drug loading capacity and stability, making them suitable for delivering poorly soluble agents in preclinical models. nih.gov

Lipid-Based Formulations: Systems like liposomes (spherical vesicles made of lipid bilayers) and nanoemulsions can encapsulate hydrophobic compounds like this compound, protecting them from degradation and improving their delivery to cells in research assays. nih.govacs.org

Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility for research applications. mdpi.compharmafocusasia.com

By employing these advanced formulation strategies, researchers can ensure that the concentrations of this compound used in experiments are accurate and that the compound reaches its intended target in preclinical models, leading to more reliable and translatable research findings. springernature.com

Q & A

Q. Q1: What are the optimal synthetic routes for 2,4-Dichloro-5-fluorobenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of this compound typically involves precursor modification. For example, chlorination and fluorination of benzoic acid derivatives using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in solvents such as dichloromethane (DCM). Reaction temperature and catalyst choice significantly impact selectivity:

- Step 1: Start with 2,4-dichloro-5-fluorobenzoic acid (CAS 86522-89-6). Activate the carboxylic acid group using SOCl₂ or (COCl)₂ with catalytic N,N-dimethylformamide (DMF) at 50°C for 1–12 hours .

- Step 2: React the intermediate acyl chloride with ammonia or ammonium hydroxide under controlled pH (10–10.2) to form the benzamide. Neutralization with HCl ensures product precipitation .

- Purity Control: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Monitor via HPLC or NMR (e.g., absence of residual acyl chloride peaks at ~170 ppm in ¹³C NMR).

Q. Q2: How can researchers verify the purity and structural integrity of synthesized this compound?

Methodological Answer:

- Spectroscopic Analysis:

- Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to quantify purity (>97% as per commercial standards) .

- Elemental Analysis: Match experimental C, H, N, Cl, and F percentages to theoretical values (e.g., C₇H₃Cl₂FNO requires C 40.04%, H 1.44%) .

Advanced Research Questions

Q. Q3: How can crystallographic data resolve discrepancies in the reported molecular geometry of this compound?

Methodological Answer:

Q. Q4: What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites .

- Transition State Analysis: Locate TS for Cl/F substitution using QST3 methodology. Compare activation energies (ΔG‡) for different leaving groups .

- Solvent Effects: Apply the SMD model to simulate polar aprotic solvents (e.g., DMF) and assess solvation energy contributions .

Q. Q5: How do researchers address contradictory bioactivity results in cell-based assays involving this compound?

Methodological Answer:

- Dose-Response Curves: Repeat assays with a 10-point dilution series (e.g., 0.1–100 µM) to confirm IC₅₀ trends. Use nonlinear regression (GraphPad Prism) for statistical validation .

- Metabolic Stability: Test compound stability in cell media (LC-MS/MS) to rule out degradation artifacts .

- Off-Target Screening: Employ kinase/GPCR panels to identify unintended interactions (e.g., Eurofins CEREP Profiling) .

Safety and Best Practices

Q. Q6: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Spill Management: Neutralize spills with sodium bicarbonate, then absorb with vermiculite. Dispose as halogenated waste .

- Emergency Procedures: For skin contact, rinse with water for 15 minutes; seek medical evaluation for persistent irritation .

Data Interpretation and Reproducibility